4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid has been explored in various studies. One approach involves the reduction of 2-amino-2,3-dideoxy-d-glucopyranose-3-sulfonic acids with sodium borohydride, leading to the formation of compounds like 2-amino-2,3-dideoxy- d -glucitol-3-sulfonic acid (Fernández-Bolaños et al., 1996). Another study presents a facile synthesis method for related compounds from 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid, employing a process similar to the Ritter reaction (Sun et al., 1996).

Molecular Structure Analysis

X-ray crystallographic analysis has been used to determine the molecular structure of compounds in this category. For example, the molecular structure of certain sulfoaminoglucitols was elucidated, revealing an orthorhombic space group and a planar zig-zag conformation stabilized by intramolecular hydrogen bonds (Fernández-Bolaños et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving these compounds include enzymatic hydration and borohydride reduction, leading to the formation of various products with unique configurations and properties. These reactions demonstrate the reactive nature and versatility of the compound's chemical structure (Fritz et al., 1991).

Applications De Recherche Scientifique

Chemical Synthesis and Material Science

Asymmetric Synthesis of Amino Acids : The asymmetric synthesis of α-amino acids via Michael addition reactions involving Ni(II)-complexes of amino acids, including detailed practical aspects and mechanistic considerations, suggests a framework for the synthesis of complex amino acids like the one (Aceña, Sorochinsky, & Soloshonok, 2014).

Functional Polymers Based on Amino Acids : Studies on the design of novel functional polymers based on amino acids indicate the potential for developing materials with unique properties, such as electron transfer and catalytic functions, which could be relevant for materials science applications related to the compound in focus (Sanda & Endo, 1999).

Pharmacological and Biological Activities

Biomedical Applications of Poly(amino acids) : The synthesis and potential biomedical applications of homo-poly amino acids, including their use in drug delivery carriers and biological adhesives, highlight the importance of amino acids in developing biocompatible and biodegradable materials (Shih, Van, & Shen, 2004).

Bioactive Compounds Synthesis : The role of amino acids in the synthesis of bioactive compounds, including their anti-herbivory, anti-microbial, and plant hormone activities, underlines the diverse biological significance and potential applications of amino acids in pharmaceuticals and agriculture (Parthasarathy, Savka, & Hudson, 2019).

Linear Cascades to Access Amino Acids : The development of artificial biocatalytic linear cascades leading to amino acids, hydroxy acids, and lactones from renewables or fossil resources presents a method for synthesizing valuable chemical building blocks, possibly including the compound of interest (Schrittwieser, Velikogne, & Kroutil, 2018).

Chemistry and Biological Activities of Specific Amino Acids : Reviews on the chemistry and biological activities of specific amino acids, including their pharmacological roles such as anti-cancer, anti-inflammatory, and anti-viral activities, suggest a potential avenue for exploring the therapeutic applications of complex amino acids (Nguyen & Tawata, 2016).

Mécanisme D'action

Target of Action

The primary target of 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid is the virus sialidase . Sialidases are enzymes that cleave sialic acid residues from glycoconjugates and are crucial for the life cycle of many viruses.

Mode of Action

The compound acts as a sialidase inhibitor . By binding to the sialidase enzyme, it prevents the virus from cleaving sialic acid residues. This inhibits the release of progeny virus from infected cells, thereby limiting the spread of infection .

Biochemical Pathways

The inhibition of sialidase impacts the viral replication cycle . The virus is unable to release its progeny from the host cell, which disrupts the viral life cycle and prevents the spread of the virus to other cells .

Result of Action

The result of the action of 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid is the inhibition of viral spread within the host organism. By preventing the release of progeny virus, the compound limits the spread of the virus, potentially reducing the severity of the viral infection .

Propriétés

IUPAC Name |

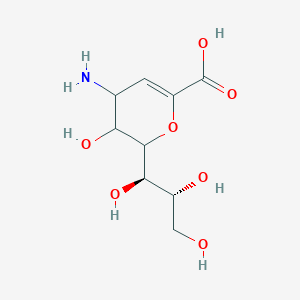

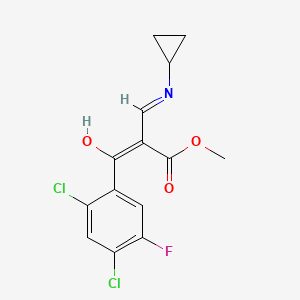

4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO7/c10-3-1-5(9(15)16)17-8(6(3)13)7(14)4(12)2-11/h1,3-4,6-8,11-14H,2,10H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPBPEUAQGGZEN-SDDMMPNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1N)O)C(C(CO)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(C(C1N)O)[C@@H]([C@@H](CO)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)